
1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C6H6F3IN2. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of iodine and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazines with 1,3-diketones.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.
Ethylation: The final step involves the ethylation of the pyrazole ring, which can be achieved using ethyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, leading to a variety of functionalized pyrazoles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major products formed from these reactions include oxidized pyrazoles, reduced amine derivatives, and various substituted pyrazoles.
Scientific Research Applications
1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, anti-cancer, and anti-microbial properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, owing to its unique structural features.
Biological Studies: The compound is used in biochemical assays and studies to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine can be compared with other similar compounds such as:
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: Lacks the iodine atom, which may result in different reactivity and biological activity.
1-Methyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine: The presence of a methyl group instead of an ethyl group can influence the compound’s physical properties and reactivity.
1-Ethyl-5-bromo-3-(trifluoromethyl)-1H-pyrazol-4-amine: The substitution of iodine with bromine can alter the compound’s chemical behavior and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7F3IN3 |
|---|---|
Molecular Weight |
305.04 g/mol |
IUPAC Name |
1-ethyl-5-iodo-3-(trifluoromethyl)pyrazol-4-amine |
InChI |
InChI=1S/C6H7F3IN3/c1-2-13-5(10)3(11)4(12-13)6(7,8)9/h2,11H2,1H3 |
InChI Key |
ATSCFJOFAWMUIP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C(F)(F)F)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


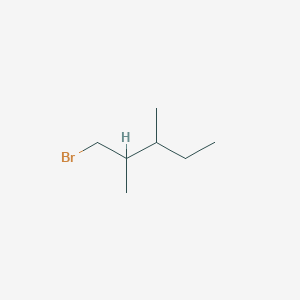
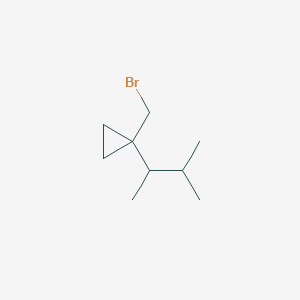
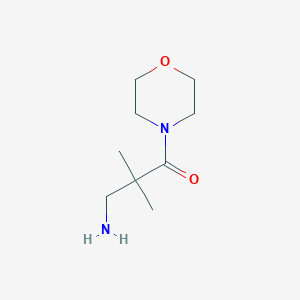
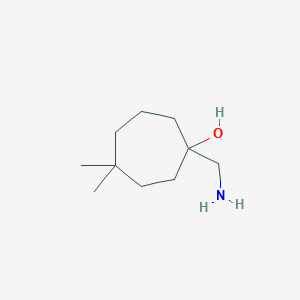
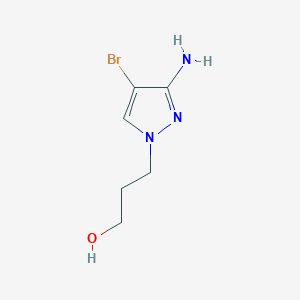
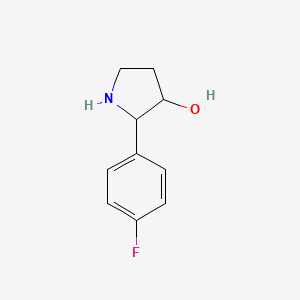

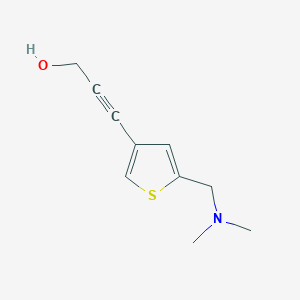
![2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide](/img/structure/B13209268.png)
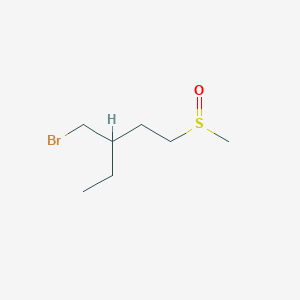
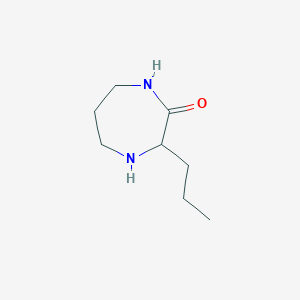
![3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13209277.png)
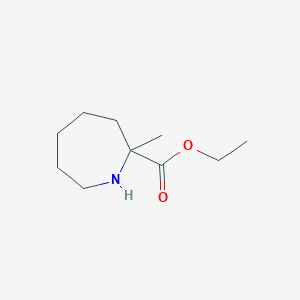
![10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13209289.png)
